molecular formula C16H18FN5O4S B2719193 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide CAS No. 2034403-73-9

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Cat. No.: B2719193
CAS No.: 2034403-73-9
M. Wt: 395.41
InChI Key: DPVCBQRSHGEKLD-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is a complex organic compound that features a pyrimidine ring and a benzo[c][1,2,5]thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4,5-dimethyl-6-oxopyrimidine and 6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole. The key steps may involve:

    Nucleophilic substitution: Reacting the pyrimidine derivative with an appropriate acylating agent to introduce the acetamide group.

    Cyclization: Formation of the benzo[c][1,2,5]thiadiazole ring through intramolecular cyclization.

    Fluorination: Introduction of the fluorine atom under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the carbonyl groups in the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Alcohols or amines.

    Substitution products: Derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimidine and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-chloro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
  • 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-bromo-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide distinguishes it from its chloro and bromo analogs. Fluorine can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O4S/c1-9-10(2)18-8-22(16(9)24)7-15(23)19-12-6-14-13(5-11(12)17)20(3)27(25,26)21(14)4/h5-6,8H,7H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVCBQRSHGEKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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